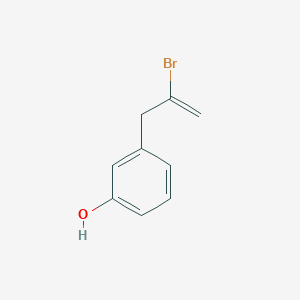
1-(But-1-en-1-yl)-2-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-1-en-1-yl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a butenyl group at the first position and a methoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-1-en-1-yl)-2-methoxynaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxynaphthalene with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the naphthalene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-1-en-1-yl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: 1-(Butyl)-2-methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(But-1-en-1-yl)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(But-1-en-1-yl)-2-methoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The butenyl group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar methoxy and butenyl substitution pattern but on a different aromatic ring system.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a butenyl group, but with different functional groups and a different core structure.
Uniqueness: 1-(But-1-en-1-yl)-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
918867-86-4 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-but-1-enyl-2-methoxynaphthalene |
InChI |
InChI=1S/C15H16O/c1-3-4-8-14-13-9-6-5-7-12(13)10-11-15(14)16-2/h4-11H,3H2,1-2H3 |
Clave InChI |
VFIIXXUDDABOCU-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1=C(C=CC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


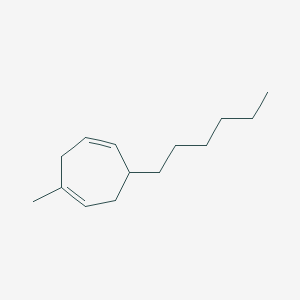
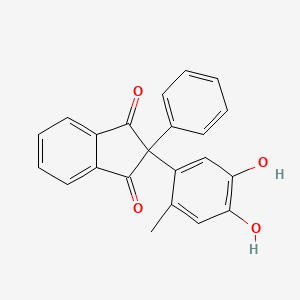
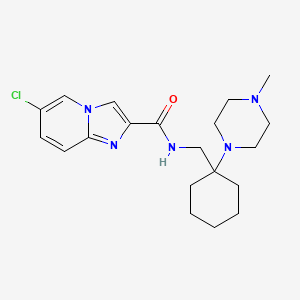

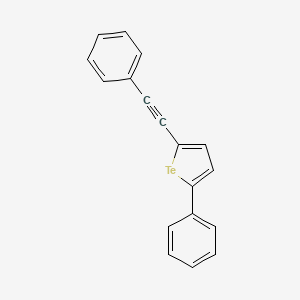

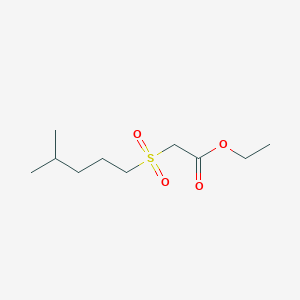

![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
